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Compound of Interest

Compound Name: 6-Methoxy-5-nitroquinoline

Cat. No.: B014175 Get Quote

Introduction: The Quinoline Core in Modern
Chemistry
Quinoline and its derivatives are foundational scaffolds in medicinal chemistry and materials

science. The fusion of benzene and pyridine rings creates a unique electronic architecture,

imparting significant biological activity. The parent compound, 6-methoxyquinoline, is a key

intermediate in the synthesis of pharmaceuticals, including agents with anti-cancer and anti-

inflammatory properties.[1] The introduction of a nitro group, a potent electron-withdrawing

moiety and a versatile chemical handle, dramatically influences the molecule's reactivity and

potential applications. This guide focuses specifically on the 5-nitro isomer, 6-methoxy-5-
nitroquinoline, a compound poised for exploration in synthetic and pharmaceutical programs.

Physicochemical and Spectroscopic Profile
Precise characterization is the bedrock of reproducible science. The fundamental properties of

6-methoxy-5-nitroquinoline are summarized below. While detailed, interpreted spectroscopic

data remains limited in peer-reviewed literature, characteristic signatures can be predicted

based on its structure and comparison with related compounds.

Core Properties
A compilation of the key identifiers and physical properties for 6-methoxy-5-nitroquinoline is

presented in Table 1.
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Table 1: Physicochemical Properties of 6-Methoxy-5-nitroquinoline

Property Value Source(s)

Molecular Formula C₁₀H₈N₂O₃ [2][3][4]

Molecular Weight 204.18 g/mol [2][3][4][5]

CAS Number 6623-91-2 [2][4][6]

Appearance
Not specified (likely yellow

solid)
Inferred

Melting Point 101-103 °C [5]

Boiling Point 371.9 ± 27.0 °C (Predicted) [5]

IUPAC Name 6-methoxy-5-nitroquinoline N/A

| Synonyms | 5-Nitro-6-methoxyquinoline, NSC 55494 |[5] |

Spectroscopic Characterization (Predicted)
Experimental spectra (¹H NMR, ¹³C NMR, IR, MS) are reported to be available from commercial

vendors.[7] In the absence of publicly interpreted spectra, the following section outlines the

expected analytical signatures essential for structural verification.

¹H Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum is expected to show

distinct signals for the aromatic protons on both rings of the quinoline core, in addition to a

characteristic singlet for the methoxy group. Due to the electron-withdrawing nitro group,

protons on the same ring (especially at the C4 and C8 positions) will likely be shifted

downfield compared to the parent 6-methoxyquinoline. The methoxy group (-OCH₃) should

appear as a sharp singlet around 3.9-4.1 ppm.

¹³C Nuclear Magnetic Resonance (¹³C NMR): The carbon spectrum will display ten unique

signals corresponding to each carbon atom in the molecule. The carbon atom attached to the

nitro group (C5) would be significantly influenced. Spectroscopic data for the precursor, 6-

methoxyquinoline, is available for comparison.[8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b014175?utm_src=pdf-body
https://dev.spectrabase.com/spectrum/EXquNhByh4Y
https://patents.google.com/patent/CN103804289A/en
https://www.scbt.com/p/6-methoxy-5-nitroquinoline-6623-91-2
https://dev.spectrabase.com/spectrum/EXquNhByh4Y
https://patents.google.com/patent/CN103804289A/en
https://www.scbt.com/p/6-methoxy-5-nitroquinoline-6623-91-2
https://www.chemicalbook.com/ChemicalProductProperty_US_CB0691417.aspx
https://dev.spectrabase.com/spectrum/EXquNhByh4Y
https://www.scbt.com/p/6-methoxy-5-nitroquinoline-6623-91-2
https://www.chemscene.com/product/6623-91-2.html
https://www.chemicalbook.com/ChemicalProductProperty_US_CB0691417.aspx
https://www.chemicalbook.com/ChemicalProductProperty_US_CB0691417.aspx
https://www.chemicalbook.com/ChemicalProductProperty_US_CB0691417.aspx
https://www.chemicalbook.com/SpectrumEN_6623-91-2_IR2.htm
https://www.chemicalbook.com/SpectrumEN_5263-87-6_13CNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014175?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying key functional

groups.[9] The spectrum of 6-methoxy-5-nitroquinoline should exhibit strong, characteristic

absorption bands corresponding to the nitro group (N-O) asymmetric and symmetric

stretches, typically found around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. Other

expected peaks include C=C and C=N stretching vibrations for the aromatic rings (1600-

1450 cm⁻¹) and C-O stretching for the methoxy ether linkage (around 1250 cm⁻¹).

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the

compound. The molecular ion peak (M⁺) should be observed at an m/z value corresponding

to the molecular weight (204.18).

Synthesis and Purification
A definitive, published protocol for the synthesis of 6-methoxy-5-nitroquinoline is not readily

available. However, a logical and robust synthetic strategy involves a two-step process: the

initial construction of the 6-methoxyquinoline core, followed by regioselective nitration.

Step 1: Synthesis of the Precursor, 6-Methoxyquinoline
The most established method for synthesizing the quinoline core is the Skraup reaction.[10]

This involves the reaction of a substituted aniline with glycerol, an oxidizing agent (such as

nitrobenzene), and a dehydrating agent like concentrated sulfuric acid.

Diagram 1: Proposed Synthetic Workflow for 6-Methoxy-5-nitroquinoline

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.compoundchem.com/2015/02/05/irspectroscopy/
https://www.benchchem.com/product/b014175?utm_src=pdf-body
https://www.benchchem.com/product/b014175?utm_src=pdf-body
https://www.guidechem.com/question/what-is-the-synthesis-method-o-id134965.html
https://www.benchchem.com/product/b014175?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014175?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Skraup Synthesis of Precursor

Step 2: Electrophilic Nitration

Purification

p-Anisidine

Skraup Reaction
Heat

Glycerol Oxidizing Agent
(e.g., p-nitroanisole) H₂SO₄ (cat.)

6-Methoxyquinoline

Nitration
Controlled Temp.

Nitrating Mixture
(HNO₃/H₂SO₄)

6-Methoxy-5-nitroquinoline

Chromatography / 
Recrystallization

Click to download full resolution via product page

Caption: Proposed two-step synthesis and purification workflow.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b014175?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014175?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol (Adapted from Patent CN103804289A for 6-Methoxyquinoline):[3][10]

Reaction Setup: To a reaction vessel, add p-anisidine (1 part, molar ratio), glycerol (4.3-4.5

parts), and an oxidizing agent such as p-methoxy nitrobenzene (0.50-0.54 parts).

Catalyst/Inhibitor Addition: Add ferrous sulfate (0.20-0.25 parts) and boric acid (1.0-1.3

parts). These act to moderate the often vigorous Skraup reaction, improving safety and yield.

Acid Addition: Slowly add concentrated sulfuric acid dropwise. The volume ratio of glycerol to

sulfuric acid should be approximately 6:1.

Reaction: Heat the mixture to 140 °C and maintain at reflux for 8-8.5 hours. Monitor the

reaction progress using Thin Layer Chromatography (TLC).

Workup: Cool the reaction to room temperature. Neutralize the mixture to a pH of ~5.5 using

a sodium hydroxide solution.

Extraction & Isolation: Remove any resinous material. Filter the solid and wash with distilled

water, followed by ethyl acetate. Extract the aqueous phase with ethyl acetate. Combine all

organic phases.

Purification: Remove the ethyl acetate via distillation under reduced pressure to yield crude

6-methoxyquinoline, which can be further purified by vacuum distillation or chromatography.

Step 2: Nitration of 6-Methoxyquinoline
Electrophilic nitration of the quinoline ring typically occurs on the benzene ring portion. In the

case of quinoline itself, nitration yields a mixture of 5-nitro- and 8-nitroquinoline.[11] The

methoxy group at the C6 position is an ortho-, para-director. Therefore, nitration is strongly

directed to the C5 position (ortho) and the C7 position (para). The C5 position is generally

favored.

Proposed Experimental Protocol:

Dissolution: Dissolve 6-methoxyquinoline (1 equivalent) in concentrated sulfuric acid at a low

temperature (e.g., 0-5 °C) with stirring.
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Nitrating Agent: Prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and

concentrated sulfuric acid.

Addition: Add the nitrating mixture dropwise to the solution of 6-methoxyquinoline, carefully

maintaining the temperature below 10 °C. The reaction is highly exothermic and requires

strict temperature control to prevent over-nitration and side reactions.

Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature

for a specified time (e.g., 1-3 hours), monitoring progress by TLC.

Quenching & Isolation: Carefully pour the reaction mixture onto crushed ice. The product

should precipitate. Neutralize the solution with a base (e.g., NaOH or NH₄OH) to precipitate

any remaining product.

Purification: Collect the crude solid by filtration. The primary product is expected to be 6-
methoxy-5-nitroquinoline, but isomers may be present. Purify the product using column

chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization

from a suitable solvent (e.g., ethanol).

Potential Applications and Chemical Reactivity
While specific applications for 6-methoxy-5-nitroquinoline are not extensively documented,

its structure suggests significant potential as a versatile intermediate in medicinal chemistry

and organic synthesis.

Intermediate for Pharmaceutical Agents
Many biologically active molecules are derived from the 5-nitroquinoline scaffold. For example,

Nitroxoline (8-hydroxy-5-nitroquinoline) is an established antimicrobial and has been

repurposed for its potent anti-cancer and anti-parasitic activities.[12] The activity of these

compounds is often linked to their ability to chelate metal ions, a property influenced by the

substitution pattern.

The 6-methoxy-5-nitroquinoline scaffold provides a key starting point for developing novel

analogues. The nitro group can be readily reduced to an amine (5-amino-6-methoxyquinoline),

which serves as a crucial handle for further functionalization via amide coupling, reductive
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amination, or diazotization reactions to build molecular complexity and explore structure-activity

relationships.

Reactivity of the Nitroquinoline Core
The presence of the electron-withdrawing nitro group deactivates the benzene ring towards

further electrophilic substitution but activates it for nucleophilic aromatic substitution (SₙAr).

Research on related 5-nitroquinolines has shown that they can undergo nucleophilic

substitution of hydrogen, particularly at the ortho-position (C6) relative to the nitro group, under

specific conditions.[13] This reactivity opens pathways to novel derivatives that would be

inaccessible through other routes.

Safety and Handling
No specific Safety Data Sheet (SDS) is publicly available for 6-methoxy-5-nitroquinoline.

However, based on the data for its precursor, 6-methoxyquinoline,[14][15] and the known

hazards of nitro-aromatic compounds, a cautious approach is mandatory.

Hazard Classification (Inferred): Likely to be classified as harmful if swallowed, inhaled, or in

contact with skin. May cause skin and serious eye irritation. Nitro-aromatic compounds are

often treated as potential mutagens and should be handled with appropriate care.

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety

goggles or a face shield, and a laboratory coat. Work in a well-ventilated fume hood.

Handling: Avoid breathing dust or vapors. Wash hands thoroughly after handling. Prevent

release into the environment.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

strong oxidizing agents and acids.

Conclusion
6-Methoxy-5-nitroquinoline is a chemical intermediate with significant, albeit largely

untapped, potential. Its molecular formula of C₁₀H₈N₂O₃ and molecular weight of 204.18 g/mol

are well-established.[2][3][5] While a dedicated synthesis protocol is not published, a logical

pathway via the nitration of 6-methoxyquinoline provides a clear route for its preparation in the
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laboratory. Its structural similarity to known bioactive molecules makes it a compelling target for

researchers in drug discovery and a versatile building block for synthetic chemists. Proper

characterization and adherence to stringent safety protocols are essential for its successful and

safe application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b014175#6-methoxy-5-nitroquinoline-molecular-
weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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